![molecular formula C15H10F3NO3S B13577256 2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13577256.png)
2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiazole ring system. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making this compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with 2-aminobenzenethiol under basic conditions to form the intermediate benzothiazole derivative. This intermediate is then oxidized using an appropriate oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for efficient large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups .
Wissenschaftliche Forschungsanwendungen
2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The benzothiazole ring system also plays a crucial role in stabilizing the compound’s interactions with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 2-Methyl-3-(trifluoromethyl)aniline
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to these similar compounds, 2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione stands out due to its unique combination of the trifluoromethyl group and the benzothiazole ring system. This combination imparts enhanced chemical stability, reactivity, and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H10F3NO3S |
|---|---|
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
1,1-dioxo-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H10F3NO3S/c16-15(17,18)11-5-3-4-10(8-11)9-19-14(20)12-6-1-2-7-13(12)23(19,21)22/h1-8H,9H2 |
InChI-Schlüssel |
JDOORKUZGBSKNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol](/img/structure/B13577178.png)
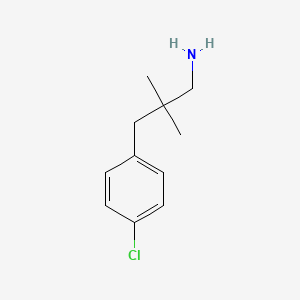
![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13577196.png)
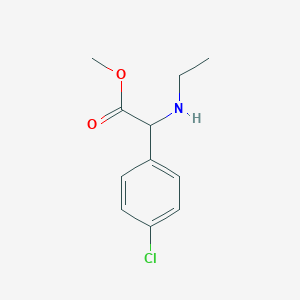
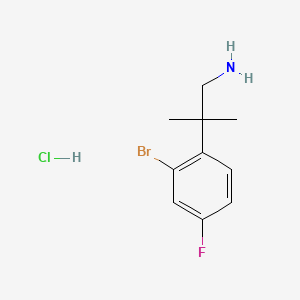
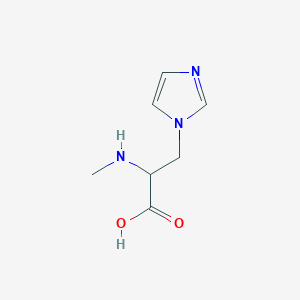
![N-[1-(propan-2-yl)piperidin-4-yl]-2-(pyridin-3-yl)quinazolin-4-amine](/img/structure/B13577245.png)
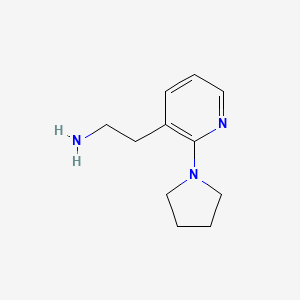

![5-Methyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13577253.png)
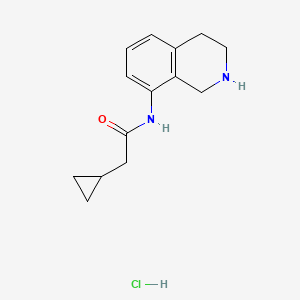
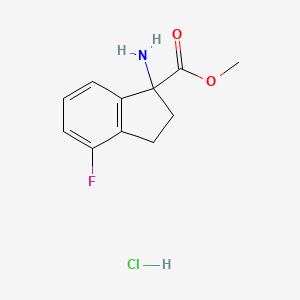
![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)
